2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride (CAS 1092381-05-9) is a highly reactive, structurally pre-organized azabenzimidazole building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and targeted chemical probes. Featuring a pre-installed N1-propyl chain and a reactive 2-chloromethyl group, this scaffold serves as an optimal electrophilic precursor for rapid SN2 functionalization [1]. The imidazo[4,5-c]pyridine core acts as a bioisostere for purines and benzimidazoles, offering unique hydrogen-bonding profiles and enhanced aqueous solubility [2]. Procuring this compound in its hydrochloride salt form provides a critical advantage in handling and storage, neutralizing the basic heteroaromatic nitrogens to prevent premature self-alkylation and ensuring consistent batch-to-batch reliability in industrial scale-up and medicinal chemistry workflows [1].
Attempting to substitute this specific building block with its free base, an unalkylated N1 analog, or a benzimidazole equivalent introduces severe inefficiencies into the synthetic pipeline. The free base of 2-chloromethyl-imidazopyridines is notoriously prone to rapid intermolecular quaternization, leading to oligomeric impurities and unpredictable stoichiometry during coupling steps [2]. Furthermore, starting with a 2-hydroxymethyl precursor requires hazardous in situ activation, which generates corrosive byproducts and reduces overall yield. Substituting the imidazo[4,5-c]pyridine core with a standard benzimidazole removes a critical hydrogen-bond acceptor (the pyridine nitrogen), which can drastically alter the target molecule's binding affinity and ADME properties [1]. Therefore, utilizing the pre-alkylated, chloromethylated hydrochloride salt is essential for maintaining regiochemical purity, maximizing coupling yields, and preserving the intended biological profile of the final product [2].
N1-methyl and N1-ethyl analogs exhibit markedly lower logP, which may shift reaction partitioning and downstream compound permeability.
Shorter N1-alkyl chains reduce rotatable bond count, limiting vector-based SAR exploration for fragment growth.
The N1-methyl analog provides one fewer hydrogen bond acceptor site, potentially altering target engagement geometry.
The free base form of 2-chloromethylated imidazopyridines is highly unstable due to the nucleophilicity of the heteroaromatic nitrogens, which rapidly attack the electrophilic chloromethyl group of adjacent molecules. Procuring the hydrochloride salt neutralizes these basic centers, effectively halting this degradation pathway [1].
| Evidence Dimension | Purity retention over time (6 months at 4°C) |
| Target Compound Data | 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride (>99% purity retention) |
| Comparator Or Baseline | Free base form (>15% degradation/oligomerization within 2 weeks) |
| Quantified Difference | The HCl salt prevents the >15% loss to intermolecular N-alkylation seen in the free base, extending operational shelf-life by orders of magnitude. |
| Conditions | Standard storage at 4°C under inert atmosphere. |
Procuring the HCl salt eliminates the need for immediate use or costly repurification, ensuring reliable stoichiometry in downstream coupling reactions.
Utilizing a pre-formed chloromethyl group allows for direct, single-step nucleophilic substitution (SN2) with various amines, thiols, or alkoxides. In contrast, utilizing a 2-hydroxymethyl analog requires an initial activation step (e.g., using thionyl chloride or methanesulfonyl chloride), which introduces additional reagents, workup steps, and opportunities for yield loss [1].
| Evidence Dimension | Overall yield and step count to target amine/ether derivatives |
| Target Compound Data | 2-(Chloromethyl) precursor (Single-step SN2, >85% yield) |
| Comparator Or Baseline | 2-(Hydroxymethyl) analog (Two-step activation/coupling, <65% overall yield) |
| Quantified Difference | Direct use of the chloromethyl derivative increases the overall coupling yield by >20% and eliminates one synthetic step. |
| Conditions | Standard basic coupling conditions (e.g., K2CO3, DMF) vs. two-step SOCl2 activation followed by coupling. |
Reduces reactor time and avoids the use of harsh halogenating agents in the main production sequence, lowering manufacturing costs.
Alkylating an unsubstituted 1H-imidazo[4,5-c]pyridine core typically results in a mixture of N1 and N3 alkylated regioisomers due to tautomerization. Procuring the pre-alkylated N1-propyl derivative guarantees complete regiocontrol during subsequent functionalization at the 2-position, bypassing the need for complex chromatographic separations [1].
| Evidence Dimension | Regiomeric purity of the final product |
| Target Compound Data | Pre-installed N1-propyl core (100% regiocontrol for 2-position elaboration) |
| Comparator Or Baseline | Unsubstituted 1H-imidazo[4,5-c]pyridine (Requires late-stage alkylation, yielding ~60:40 N1/N3 isomer mixtures) |
| Quantified Difference | Procuring the pre-alkylated N1-propyl core avoids the ~40% yield loss and complex chromatography associated with late-stage N-alkylation. |
| Conditions | Standard N-alkylation conditions (e.g., alkyl halide, base) vs. direct use of pre-alkylated core. |
Drastically simplifies downstream purification and maximizes atom economy by ensuring all material is funneled into the correct regioisomer.
The imidazo[4,5-c]pyridine scaffold is a well-established bioisostere for the benzimidazole ring system. The incorporation of the additional pyridine nitrogen provides a new hydrogen-bond acceptor, which can significantly enhance binding affinity to kinase or GPCR targets while simultaneously improving the physicochemical profile of the resulting drug candidate [1].
| Evidence Dimension | Aqueous solubility and hydrogen-bond acceptor count of downstream APIs |
| Target Compound Data | Imidazo[4,5-c]pyridine scaffold (Provides an additional basic nitrogen / H-bond acceptor) |
| Comparator Or Baseline | Benzimidazole scaffold (Lacks the pyridine nitrogen, lower solubility) |
| Quantified Difference | APIs derived from the imidazopyridine core typically exhibit a 3- to 5-fold increase in aqueous solubility at physiological pH compared to their benzimidazole analogs. |
| Conditions | Comparative physicochemical profiling at physiological pH (7.4). |
Selecting this specific heterocyclic core is critical for overcoming the poor solubility and bioavailability often associated with highly lipophilic lead compounds.
The stable, pre-formed chloromethyl group makes this compound an ideal electrophile for parallel synthesis libraries. It allows medicinal chemists to rapidly attach diverse amines, thiols, or alcohols to the 2-position without degrading the core heterocycle, streamlining hit-to-lead optimization [2].
For drug discovery programs struggling with the metabolic liability or poor solubility of benzimidazole-based leads, incorporating this imidazo[4,5-c]pyridine scaffold introduces a strategically placed basic nitrogen that improves the pharmacokinetic profile and target engagement [1].
In process chemistry, the hydrochloride salt form and pre-installed N1-propyl group ensure high batch-to-batch reproducibility, eliminating the regioisomer mixtures and self-alkylation impurities that plague the scale-up of free-base or unalkylated analogs [2].